Cerovive - 168021-79-2

Cerovive

Catalog Number: EVT-253785
CAS Number: 168021-79-2
Molecular Formula: C11H13NNa2O7S2
Molecular Weight: 381.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cerovive, also known as NXY-059, is a synthetic compound investigated for its potential neuroprotective properties in treating acute ischemic stroke. [, , , ] It belongs to the class of drugs known as nitrones, which are characterized by their free radical trapping abilities. [, , ] Cerovive acts as a scavenger of free radicals, reactive molecules generated during ischemic events that contribute to neuronal damage. [, , , ] Its primary role in scientific research has been to investigate its efficacy in reducing infarct volume and neurological deficits following stroke. [, , , ]

Mechanism of Action

Cerovive's mechanism of action centers around its ability to trap free radicals. [, , , ] During an ischemic stroke, blood flow to the brain is interrupted, leading to an energy deficit and a cascade of events resulting in the production of free radicals. [, , ] These reactive species cause further damage to brain cells, exacerbating the effects of the stroke. [, , ] Cerovive acts as a "scavenger," neutralizing these free radicals and mitigating their damaging effects. [, , , ] This action helps protect neurons and potentially limit the extent of brain injury. [, , ]

Applications

The primary application of Cerovive in scientific research has been the investigation of its neuroprotective potential in acute ischemic stroke. [, , , , ] Preclinical studies, utilizing various animal models of stroke, demonstrated that Cerovive could reduce infarct volume and improve neurological outcomes. [, , , ] These findings led to its advancement into clinical trials. [, , , , ] While initial Phase II trials showed promising results in terms of safety and tolerability, subsequent Phase III trials yielded disappointing outcomes. [, , , ] Despite demonstrating a good safety profile, Cerovive failed to significantly improve functional outcomes in stroke patients. [, , ] This lack of efficacy led to the discontinuation of its development as a stroke treatment. [, ]

Future Directions

Although Cerovive itself did not prove to be an effective stroke treatment, its development and subsequent clinical trials have provided valuable insights for future research in stroke neuroprotection. [, ] The focus has shifted towards identifying new agents with multiple mechanisms of action, good blood-brain barrier penetration, and the ability to be administered very early in the stroke timeline. [] Potential future directions for research inspired by Cerovive may include:

  • Investigating combination therapies: Combining Cerovive with other neuroprotective agents, such as albumin or magnesium, to target multiple pathways of ischemic injury. []

Properties

CAS Number

168021-79-2

Product Name

Cerovive

IUPAC Name

disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate

Molecular Formula

C11H13NNa2O7S2

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/b12-7-;;

InChI Key

XLZOVRYBVCMCGL-BPNVQINPSA-L

SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]

Synonyms

Cerovive
disodium 4-((tert-butylimino)-methyl)benzene-1,3-disulfonate N-oxide
disufenton sodium
HPN-07
NXY 059
NXY-059
NXY059

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.